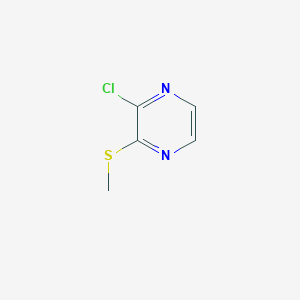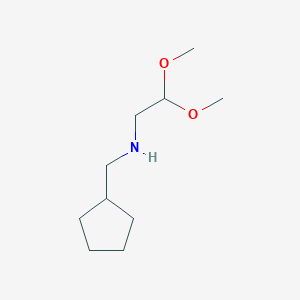
1-Propanol, 3-(5-amino-2-methoxyphenoxy)-
Vue d'ensemble
Description
1-Propanol, 3-(5-amino-2-methoxyphenoxy)- is a chemical compound with the molecular formula C10H15NO3 and a molecular weight of 197.23 g/mol . This compound is known for its unique structure, which includes an amino group and a methoxyphenoxy group attached to a propanol backbone. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- typically involves the reaction of 5-amino-2-methoxyphenol with 3-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the carbon atom of the chloropropanol, displacing the chloride ion and forming the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Propanol, 3-(5-amino-2-methoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Propanol, 3-(5-amino-2-methoxyphenoxy)- is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers, coatings, and adhesives due to its unique chemical properties[][4].
Mécanisme D'action
The mechanism of action of 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxyphenoxy group can interact with hydrophobic pockets, influencing the compound’s overall activity and specificity .
Comparaison Avec Des Composés Similaires
1-Propanol, 3-(5-amino-2-methoxyphenoxy)- can be compared with similar compounds like 3-Amino-1-propanol and 3-(5-amino-2-methoxyphenyl)-1-propanol. These compounds share structural similarities but differ in their functional groups and overall reactivity. The presence of the methoxyphenoxy group in 1-Propanol, 3-(5-amino-2-methoxyphenoxy)- imparts unique chemical properties, making it distinct from its analogs .
Propriétés
IUPAC Name |
3-(5-amino-2-methoxyphenoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-9-4-3-8(11)7-10(9)14-6-2-5-12/h3-4,7,12H,2,5-6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAHACBSOUYKPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


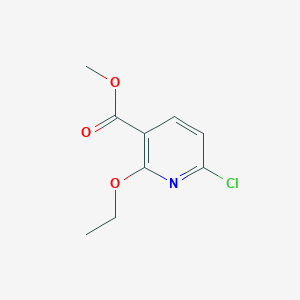
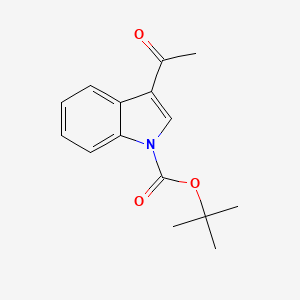
![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B3093647.png)
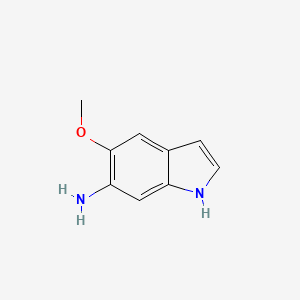


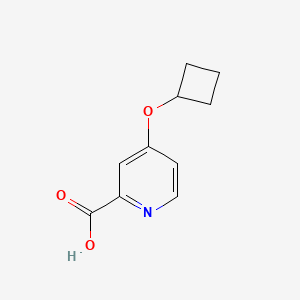
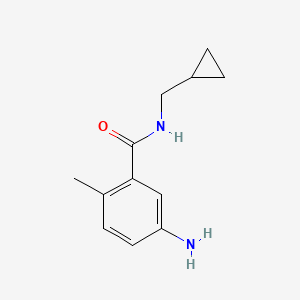
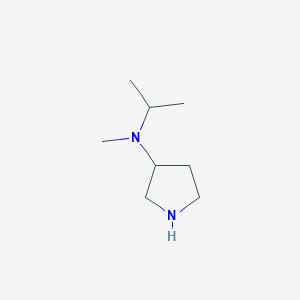
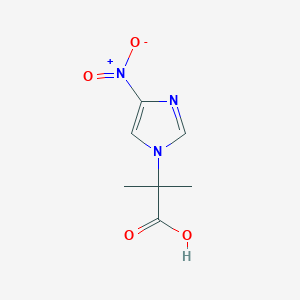
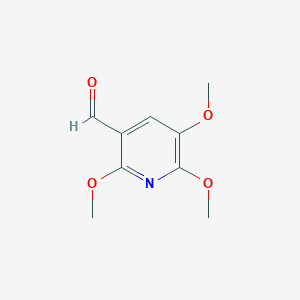
![3-[(Cyclopentylmethyl)amino]benzoic acid](/img/structure/B3093724.png)
